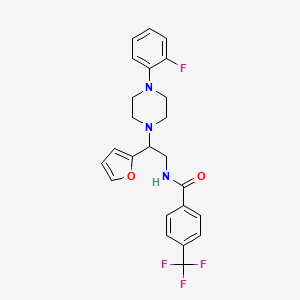

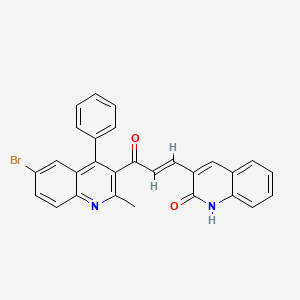

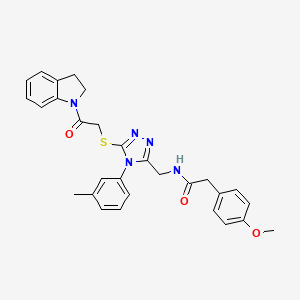

![molecular formula C17H25N3O6S B2754700 1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine CAS No. 849035-91-2](/img/structure/B2754700.png)

1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine is a chemical compound with the molecular formula C17H25N3O6S . It has a molecular weight of 399.47 . The IUPAC name for this compound is tert-butyl 4-amino-4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperidinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H25N3O6S/c1-16(2,3)26-15(21)19-9-7-17(18,8-10-19)13-6-5-12(27(4,24)25)11-14(13)20(22)23/h5-6,11H,7-10,18H2,1-4H3 . This code provides a specific description of the molecular structure of the compound, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis

This compound has a melting point of 157-158 degrees Celsius . Other physical and chemical properties such as boiling point, density, and solubility would need to be determined experimentally or found in a comprehensive chemical database.科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Triazolyl-Substituted 3-Aminopiperidines : The compound serves as a building block in the synthesis of orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, showcasing its utility in combinatorial chemistry. These compounds are prepared from a piperidine building block through nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, highlighting the compound's versatility in chemical synthesis (Schramm et al., 2010).

Asymmetric Carbon-Carbon Bond Formations : This compound is instrumental in enantioselective synthesis, where lithiated N-Boc allylic and benzylic amines undergo conjugate additions to nitroalkenes. This process yields highly enantioenriched enecarbamate products, offering routes to substituted piperidines and pyrrolidines, demonstrating the compound's contribution to the creation of complex molecular structures with potential pharmaceutical applications (Johnson et al., 2002).

Solid-Phase Peptide Synthesis (SPPS) : The compound's protective groups, like Fmoc and Boc, are essential in SPPS strategies, illustrating its role in peptide synthesis. The use of these protective groups facilitates the synthesis of peptides with high specificity and yield, underscoring the compound's significance in the development of therapeutic peptides and proteins (Nandhini et al., 2022).

Catalytic Applications : The compound is involved in catalytic processes, such as the N-Boc protection of amines, which is catalyzed by novel Brönsted acidic ionic catalysts. This application demonstrates the compound's utility in facilitating chemical reactions, making it a valuable tool in synthetic organic chemistry and drug development (Koodehi et al., 2017).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine involves the protection of the amine group, nitration of the aromatic ring, substitution of the methylsulfonyl group, and deprotection of the amine group.", "Starting Materials": ["4-piperidin-4-yl aniline", "Boc anhydride", "4-methylsulfonyl-2-nitroaniline", "triethylamine", "acetic anhydride", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "ethyl acetate", "brine", "magnesium sulfate", "trifluoroacetic acid", "dichloromethane"], "Reaction": ["Step 1: Protection of the amine group by reacting 4-piperidin-4-yl aniline with Boc anhydride and triethylamine in dichloromethane to form 1-Boc-4-piperidin-4-yl aniline.", "Step 2: Nitration of the aromatic ring by reacting 1-Boc-4-piperidin-4-yl aniline with sodium nitrite and sulfuric acid in water to form 1-Boc-4-[4-nitrophenyl]piperidin-4-amine.", "Step 3: Substitution of the methylsulfonyl group by reacting 1-Boc-4-[4-nitrophenyl]piperidin-4-amine with 4-methylsulfonyl-2-nitroaniline and sodium bicarbonate in ethyl acetate to form 1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine.", "Step 4: Deprotection of the amine group by reacting 1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine with trifluoroacetic acid in dichloromethane to form 1-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine.", "Step 5: Purification of the final product by washing with brine, drying with magnesium sulfate, and recrystallization from dichloromethane."] } | |

CAS番号 |

849035-91-2 |

分子式 |

C17H25N3O6S |

分子量 |

399.5 g/mol |

IUPAC名 |

tert-butyl 4-(4-methylsulfonyl-2-nitroanilino)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H25N3O6S/c1-17(2,3)26-16(21)19-9-7-12(8-10-19)18-14-6-5-13(27(4,24)25)11-15(14)20(22)23/h5-6,11-12,18H,7-10H2,1-4H3 |

InChIキー |

IVVOVANOIYQKKR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])N |

正規SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

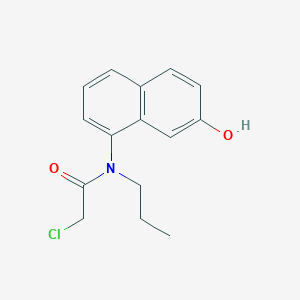

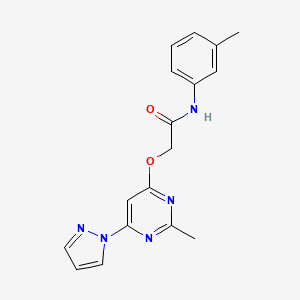

![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2754620.png)

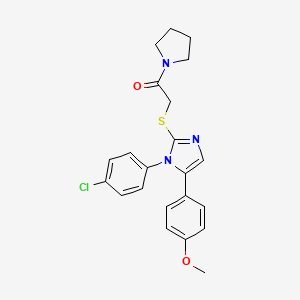

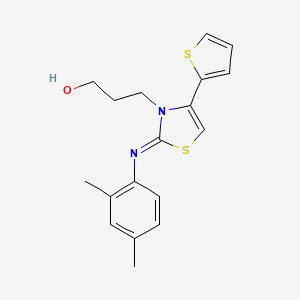

![6-fluoro-N-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)pyridine-3-carboxamide](/img/structure/B2754623.png)

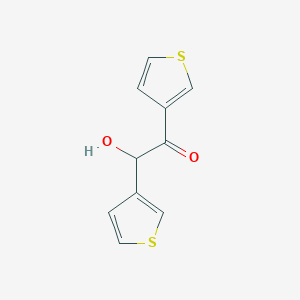

![2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2754632.png)

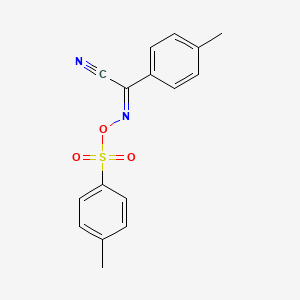

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methoxy-4-methylbenzamide](/img/structure/B2754633.png)

![N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2754640.png)